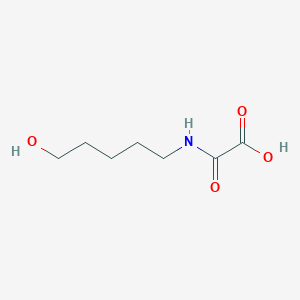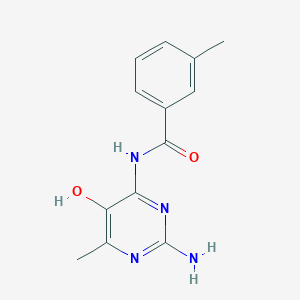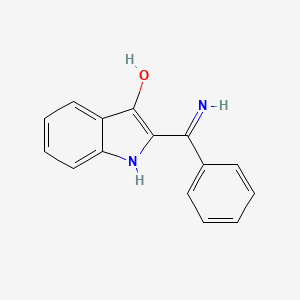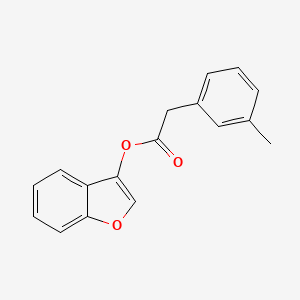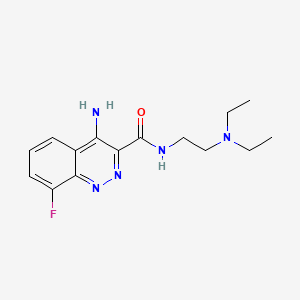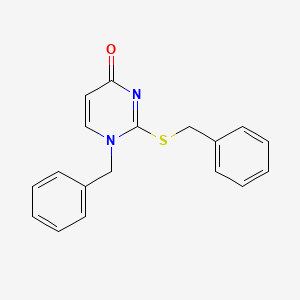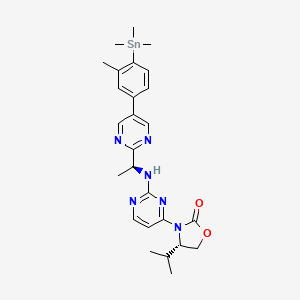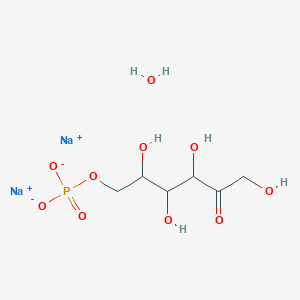
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate is a complex organic compound with significant biochemical and industrial applications. This compound is a phosphorylated aldohexose, which means it contains a sugar molecule with a phosphate group attached. It is commonly used in various biochemical assays and research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate typically involves the phosphorylation of the corresponding sugar molecule. The process begins with the oxidation of the sugar to introduce the keto group, followed by phosphorylation using phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The final product is typically obtained as a hydrate to ensure stability during storage and handling.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Serves as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic studies.
Industry: Utilized in the production of various biochemical products and as a stabilizer in formulations.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium (2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl phosphate
- Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate
- Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate
Uniqueness
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties. Its ability to participate in various enzymatic reactions and its stability as a hydrate make it particularly valuable in research and industrial applications.
This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial fields, contributing to advancements in research and technology.
Propiedades
Fórmula molecular |
C6H13Na2O10P |
|---|---|
Peso molecular |
322.11 g/mol |
Nombre IUPAC |
disodium;(2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate;hydrate |
InChI |
InChI=1S/C6H13O9P.2Na.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;;1H2/q;2*+1;/p-2 |
Clave InChI |
FLUNTNXPFPTURB-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



